REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:11]=[C:10]([F:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14]O>ClCCl>[Br:5][C:6]1[CH:11]=[C:10]([F:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14][Cl:3]
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Name
|
|
Quantity
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146 μL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=C1)F)F)CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred at 25° C. for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C(=C1)F)F)CCl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |